![molecular formula C16H13N5OS2 B2676133 N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 1428357-71-4](/img/structure/B2676133.png)

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

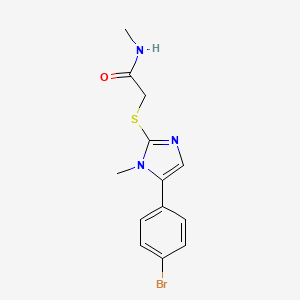

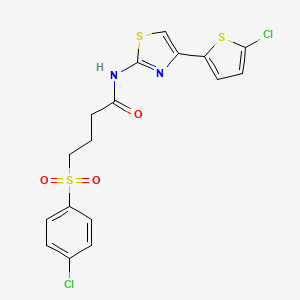

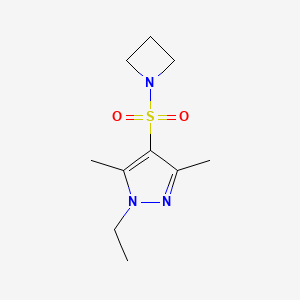

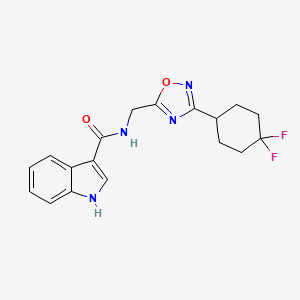

Pyrazole and thiazole are both five-membered heterocyclic compounds. Pyrazole contains two nitrogen atoms , while thiazole contains one nitrogen and one sulfur atom . Benzothiazole is a fused-ring compound that contains a benzene ring attached to a thiazole . These structures are often found in biologically active compounds and have been the focus of many studies due to their broad range of biological properties .

Synthesis Analysis

The synthesis of these compounds often involves the reaction of hydrazine derivatives with carbonyl compounds . The resulting compounds are then further reacted to introduce additional functional groups .Molecular Structure Analysis

The molecular structure of these compounds is confirmed using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and HRMS .Chemical Reactions Analysis

These compounds can undergo a variety of chemical reactions, depending on the functional groups present. For example, they can participate in nucleophilic substitution reactions, electrophilic aromatic substitution reactions, and many others .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their structure and the functional groups present. For example, they may exhibit different solubilities, boiling points, and melting points .Applications De Recherche Scientifique

Antibacterial and Antifungal Agents

Compounds with structural features similar to the requested chemical, particularly those incorporating pyrazole, thiazole, and benzothiazole moieties, have been explored for their potential as antibacterial and antifungal agents. For instance, novel analogs of pyrazole derivatives have shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, without being cytotoxic at concentrations effective for antibacterial action (Palkar et al., 2017). This suggests that compounds with a similar structural basis could be valuable in the development of new antimicrobial agents.

Anticancer Research

Similarly, benzothiazole derivatives have been synthesized and evaluated for their antitumor properties, with some showing selective cytotoxicity against tumorigenic cell lines (Yoshida et al., 2005). This highlights the potential application of related compounds in anticancer research, focusing on the design and synthesis of molecules that can selectively target cancer cells.

Inhibition of Mycobacterium tuberculosis

Research into thiazole-aminopiperidine hybrid analogues has led to the discovery of novel inhibitors of the Mycobacterium tuberculosis GyrB enzyme, a key target for antituberculosis drugs. Compounds in this category have shown activity in inhibiting the growth of Mycobacterium tuberculosis, indicating their potential utility in tackling tuberculosis (Jeankumar et al., 2013). This points to the importance of structural motifs found in the requested compound for the development of new therapeutic strategies against bacterial infections.

Photosynthetic Electron Transport Inhibitors

Pyrazole derivatives have also been investigated as inhibitors of photosynthetic electron transport, a mechanism that could be exploited for the development of herbicides. Some compounds in this category have shown inhibitory properties comparable to commercial herbicides, demonstrating the potential of such structures in agricultural research (Vicentini et al., 2005).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5OS2/c22-15(11-2-3-13-14(8-11)24-10-18-13)17-6-4-12-9-23-16(20-12)21-7-1-5-19-21/h1-3,5,7-10H,4,6H2,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMSOKOJMJWPWLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC(=CS2)CCNC(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-nitro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]benzoate](/img/structure/B2676057.png)

![4-methyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzene-1-sulfonamide](/img/structure/B2676061.png)

![Methyl 2-(5,7-dimethyl-2-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2676066.png)

![N-[1-(2-chloropropanoyl)piperidin-3-yl]methanesulfonamide](/img/structure/B2676068.png)

![2-(4-ethoxyphenyl)-7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2676073.png)